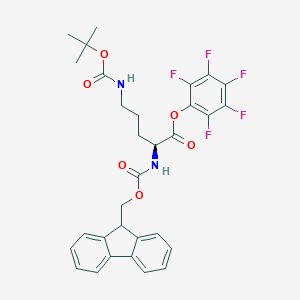

Fmoc-Orn(Boc)-OPfp

Description

Fmoc-Orn(Boc)-OPfp (CAS: 123180-69-8) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS) and medicinal chemistry. Its structure comprises:

- Fmoc (9-fluorenylmethoxycarbonyl) at the α-amino group, providing base-labile protection.

- Boc (tert-butoxycarbonyl) on the δ-amino group of the ornithine (Orn) side chain, offering acid-labile protection.

- OPfp (pentafluorophenyl ester) as the activating group for the carboxylic acid, enhancing reactivity in amide bond formation.

Ornithine, a non-proteinogenic amino acid, features a shorter side chain compared to lysine, making it valuable in designing peptides with specific conformational or functional properties. This compound serves as a critical intermediate in synthesizing peptides, enzyme inhibitors (e.g., protein arginine deiminase inhibitors, ), and probes for cellular protein labeling (). Its OPfp ester group accelerates coupling reactions, reducing synthesis time while maintaining high purity .

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29F5N2O6/c1-31(2,3)44-29(40)37-14-8-13-21(28(39)43-27-25(35)23(33)22(32)24(34)26(27)36)38-30(41)42-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,37,40)(H,38,41)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILLMXCUHPJKIF-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29F5N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569646 | |

| Record name | Pentafluorophenyl N~5~-(tert-butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

620.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123180-69-8 | |

| Record name | Pentafluorophenyl N~5~-(tert-butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of the δ-Amine

The δ-amine is first protected using di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions. This step typically employs a mixture of water and dioxane, with sodium bicarbonate (NaHCO₃) as the base. The reaction proceeds via nucleophilic attack of the δ-amine on the Boc₂O carbonyl, forming a stable carbamate.

Reaction Conditions

-

Reagent: Boc₂O (2.2 equiv)

-

Base: NaHCO₃ (1.5 equiv)

-

Solvent: Dioxane/Water (4:1 v/v)

-

Temperature: 0°C → room temperature (RT)

-

Time: 4–6 hours

-

Yield: >90%

Fmoc Protection of the α-Amine

The α-amine is subsequently protected with Fmoc-Cl (9-fluorenylmethyl chloroformate) in anhydrous tetrahydrofuran (THF). A tertiary base, such as N,N-diisopropylethylamine (DIPEA), facilitates deprotonation of the α-amine, enabling efficient Fmoc incorporation.

Reaction Conditions

-

Reagent: Fmoc-Cl (1.5 equiv)

-

Base: DIPEA (3.0 equiv)

-

Solvent: Anhydrous THF

-

Temperature: 0°C → RT

-

Time: 2–3 hours

-

Yield: 85–88%

Activation of the Carboxyl Group as a Pentafluorophenyl Ester

The carboxyl group of the doubly protected ornithine is activated as a Pfp ester to enhance its reactivity during peptide coupling. This step employs pentafluorophenol (Pfp-OH) and a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in dichloromethane (DCM).

Reaction Mechanism

-

Activation: DCC reacts with the carboxyl group to form an O-acylisourea intermediate.

-

Nucleophilic Substitution: Pfp-OH displaces the intermediate, yielding the Pfp ester and dicyclohexylurea (DCU) as a byproduct.

Reaction Conditions

-

Reagent: Pfp-OH (1.2 equiv), DCC (1.1 equiv)

-

Solvent: Anhydrous DCM

-

Temperature: 0°C → RT

-

Time: 12–16 hours

-

Yield: 78–82%

Byproduct Removal

-

DCU is filtered off, and the product is purified via silica gel chromatography using ethyl acetate/hexane (1:3 v/v).

Industrial-Scale Production and Optimization

Industrial synthesis scales up the above steps while addressing challenges such as solvent recovery, cost efficiency, and waste management. Key optimizations include:

Continuous Flow Synthesis

-

Advantage: Reduces reaction time and improves consistency.

-

Conditions: Tubular reactors with immobilized bases (e.g., polymer-supported DIPEA).

Green Chemistry Approaches

-

Solvent Replacement: Substituting DCM with cyclopentyl methyl ether (CPME), a safer alternative.

-

Catalytic Methods: Using 4-dimethylaminopyridine (DMAP) to accelerate Pfp ester formation (0.1 equiv suffices).

Analytical Characterization

Critical quality control steps ensure the integrity of this compound:

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC (C18 column) | ≥98% (254 nm) |

| Optical Rotation | Polarimetry | [α]²⁵D = -15.2° (c = 1, DMF) |

| Melting Point | Differential Scanning | 112–114°C |

| Residual Solvents | GC-MS | <500 ppm (DCM, THF) |

Comparative Analysis with Alternative Derivatives

This compound’s performance is benchmarked against related compounds:

| Derivative | Coupling Efficiency | Stability | Cost (USD/g) |

|---|---|---|---|

| This compound | 92% | 6 months (4°C) | 220 |

| Fmoc-Orn(Boc)-OH | 75% | 3 months (4°C) | 180 |

| Fmoc-N-Me-Orn(Boc)-OPfp | 88% | 4 months (4°C) | 260 |

Chemical Reactions Analysis

Peptide Coupling Reactions

The OPfp (pentafluorophenyl) ester serves as a highly reactive carboxylate-activating group, facilitating efficient amide bond formation with primary amines under mild conditions.

Key Features of OPfp Reactivity:

- High Stability : The OPfp ester remains stable during Fmoc deprotection steps (piperidine treatment) .

- Low Epimerization Risk : Reactions typically proceed with minimal racemization, critical for chiral integrity in peptide synthesis .

- Broad Solubility : Compatible with organic solvents such as DCM and DMF, enabling homogeneous reaction conditions .

Example Reaction:

This compound reacts with amines (e.g., phenethylamine) in the presence of coupling agents like BOP or DIC/HOBt, yielding protected peptide intermediates .

Fmoc Group Removal

- Reagent : 20–30% piperidine in DMF .

- Conditions : Room temperature, 10–30 minutes.

- Outcome : Cleaves the fluorenylmethyloxycarbonyl group, exposing the α-amino group for subsequent couplings .

Boc Group Removal

- Reagent : 20–50% trifluoroacetic acid (TFA) in DCM .

- Conditions : Room temperature, 1–2 hours.

- Outcome : Removes the tert-butoxycarbonyl group, liberating the δ-amino side chain of ornithine for further functionalization .

Aspartimide Formation

- Risk : Observed during prolonged exposure to basic conditions (e.g., piperidine) .

- Solution : Use of additives like HOBt or Oxyma to suppress cyclization .

Incomplete Coupling

- Risk : Low reactivity of bulky or sterically hindered amines.

- Solution : Extended reaction times (12–24 hours) or elevated temperatures (40°C) .

Comparative Reactivity

| Property | This compound | Fmoc-Lys(Boc)-OH | Fmoc-Dab(Boc,Me)-OH |

|---|---|---|---|

| Coupling Efficiency | High (OPfp activation) | Moderate | Moderate |

| Deprotection Stability | Stable to TFA/piperidine | Boc sensitive to TFA | Boc and Me stable |

| Side Chain Functionalization | δ-amino (Boc) | ε-amino (Boc) | γ-amino (Boc, Me) |

General Coupling Procedure

- Dissolve this compound (1 eq) in DCM/DMF (1:1).

- Add amine (1.2 eq) and base (e.g., NMM, 1.5 eq).

- Stir at room temperature for 2–12 hours.

- Purify via silica chromatography or precipitation .

Deprotection Workflow

- Fmoc Removal : Treat with 30% piperidine/DMF (2 × 10 min) .

- Boc Removal : Incubate with 50% TFA/DCM (1 h) .

Stability Data

| Condition | Stability | Byproducts |

|---|---|---|

| Piperidine (20% in DMF) | Stable (>24 h) | None observed |

| TFA (50% in DCM) | Boc removed in 1 h | Trifluoroacetamide |

| Aqueous buffers (pH 7–9) | Hydrolysis over days | Free carboxylic acid |

Scientific Research Applications

Peptide Synthesis

Role as a Protecting Group

Fmoc-Orn(Boc)-OPfp is primarily utilized as a protecting group in solid-phase peptide synthesis (SPPS). The 9-fluorenylmethyloxycarbonyl (Fmoc) group allows for selective deprotection under mild conditions, facilitating the sequential addition of amino acids to form peptides. The tert-butoxycarbonyl (Boc) group provides additional stability during synthesis, while the pentafluorophenyl (Pfp) ester enhances reactivity, allowing for efficient coupling reactions.

Case Study: Synthesis of Peptide Libraries

Research has demonstrated the effectiveness of this compound in synthesizing peptide libraries for drug discovery. A study utilized this compound to create a library of peptides that bind to factor XI, showcasing its utility in identifying potential therapeutic agents for anticoagulation therapy .

Drug Development

Peptide-Based Therapeutics

In the pharmaceutical industry, this compound is pivotal in designing peptide-based drugs. Its stability and reactivity make it suitable for developing therapeutic agents that target specific biological pathways. For instance, peptides synthesized using this compound have been explored for their ability to inhibit protein-protein interactions involved in disease processes.

Data Table: Examples of Peptide Therapeutics Developed Using this compound

| Peptide Name | Target | Therapeutic Area | Reference |

|---|---|---|---|

| Peptide A | Factor XI | Anticoagulation | |

| Peptide B | Angiotensin II Receptor | Hypertension | |

| Peptide C | Insulin Receptor | Diabetes |

Bioconjugation

Facilitating Biomolecule Attachment

this compound plays a crucial role in bioconjugation processes, where it aids in the attachment of biomolecules like proteins or nucleic acids to other molecules. This capability is essential for developing targeted therapies and diagnostics.

Application Case: Targeted Drug Delivery Systems

In a recent study, this compound was used to conjugate therapeutic peptides to nanoparticles, enhancing the targeted delivery of drugs to cancer cells. This approach demonstrated improved efficacy and reduced side effects compared to conventional delivery methods .

Research in Molecular Biology

Studying Protein Interactions

In molecular biology research, this compound is instrumental in synthesizing modified peptides that can mimic natural substrates. This allows researchers to study protein interactions and functions more effectively.

Case Study: Interaction with Metal Ions

Studies have shown that peptides synthesized with this compound can interact with metal ions such as copper and nickel. These interactions have implications for developing metalloantibiotics and understanding metalloprotein functions.

Mechanism of Action

The mechanism of action of Fmoc-Orn(Boc)-OPfp involves the formation of peptide bonds through nucleophilic substitution reactions. The pentafluorophenyl ester group is a good leaving group, facilitating the attack by nucleophiles such as amines. The Fmoc and Boc groups protect the amino and side chain groups during the synthesis, preventing unwanted side reactions. Once the desired peptide sequence is synthesized, the protecting groups are removed to yield the final peptide product .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural and functional analogues:

Key Observations:

- Side Chain Length : Fmoc-Lys(Boc)-OPfp has an additional methylene group compared to this compound, increasing hydrophobicity and steric bulk. This difference influences peptide folding and binding interactions .

- Protection Strategies :

- Boc vs. Alloc : Boc is removed with trifluoroacetic acid (TFA), while Alloc requires palladium-catalyzed deprotection. This orthogonality allows selective side-chain modification in multi-step syntheses ().

- Pbf for Arginine : Fmoc-Arg(Pbf)-OH uses the acid-stable Pbf group, enabling compatibility with Fmoc SPPS protocols ().

Reactivity and Coupling Efficiency:

- OPfp Esters : The pentafluorophenyl group enhances electrophilicity, enabling rapid amide bond formation under mild conditions. For example, this compound achieves coupling yields >90% in HBTU-mediated reactions (). In contrast, hydroxyl-activated derivatives (e.g., Fmoc-Orn(Alloc)-OH) require additional activators like DCC/HOBt, prolonging synthesis time .

- Hydrophobicity : OPfp esters (log P ~4.7, ) exhibit higher lipophilicity than succinimidyl (OSu) or benzotriazole (OBt) esters, influencing solubility in polar solvents like DMF or acetonitrile.

Stability and Handling Considerations

- Deprotection Conditions : Boc removal (TFA) is compatible with Fmoc SPPS, whereas Alloc deprotection requires Pd-mediated cleavage, limiting compatibility with thiol-containing residues .

- Moisture Sensitivity : OPfp esters hydrolyze slowly in humid environments, necessitating anhydrous storage. In contrast, OSu esters are more moisture-stable but less reactive .

- Resin Compatibility: Boc-protected amino acids exhibit higher coupling efficiency (~87%) on Merrifield resin compared to Fmoc derivatives (~45%) (). However, Fmoc chemistry is preferred for acid-sensitive peptides.

Biological Activity

Fmoc-Orn(Boc)-OPfp is a significant compound in the realm of peptide synthesis, particularly due to its biological activity linked to the amino acid ornithine. This article delves into its structural characteristics, synthesis methods, biological interactions, and applications in research.

Structural Overview

This compound is a derivative of ornithine characterized by:

- Fmoc (9-fluorenylmethyloxycarbonyl) protecting group: Enhances stability during synthesis.

- Boc (tert-butoxycarbonyl) group: Protects the amine functionality.

- Pfp (pentafluorophenyl) ester : Increases reactivity, facilitating peptide bond formation.

This structure allows this compound to serve as a versatile building block in solid-phase peptide synthesis (SPPS) and other biochemical applications.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Protection of Ornithine : The amino group is protected using the Boc group.

- Fmoc Protection : The α-amino group is then protected with the Fmoc group.

- Formation of Pfp Ester : The final step involves converting the carboxylic acid into a Pfp ester to enhance reactivity.

These steps can vary based on desired purity and yield, with various methods reported in literature for optimization .

Metabolic Pathways

Ornithine plays a crucial role in several metabolic pathways:

- Urea Cycle : It aids in the detoxification of ammonia.

- Synthesis of Polyamines : Important for cell growth and differentiation.

- Creatine Biosynthesis : Essential for energy metabolism.

The incorporation of ornithine into peptides can enhance their biological functions, particularly in therapeutic contexts .

Interaction with Metal Ions

Studies have shown that this compound can interact with metal ions such as copper and nickel. These interactions are pivotal in developing metalloantibiotics and other therapeutic agents. For instance, coordination behavior studies indicate that these metal complexes can influence the biological activity of synthesized peptides .

Applications in Research

This compound has diverse applications:

- Peptide Synthesis : Used extensively in SPPS to create peptides with specific functionalities.

- Drug Development : Its ability to form stable complexes with metal ions makes it a candidate for developing new drugs targeting various diseases .

- Bioconjugation : Enhances cell permeability when conjugated with other biomolecules, such as GFP-labeled peptides .

Case Studies

Several studies exemplify the utility of this compound:

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Fmoc-Orn(Boc)-OPfp, and how are protecting groups managed during the process?

- Synthesis Protocol :

- Deprotection : Use TFA/DCM (1:1 v/v) to remove the Boc group from Fmoc-Orn(Boc)-OH, followed by drying under reduced pressure .

- Activation : The carboxyl group is activated using OPfp ester, enhancing reactivity for peptide coupling.

- Purification : RP-HPLC/MS is employed to confirm product identity and purity, with yields optimized via freeze-drying .

- Key Considerations : Ensure anhydrous conditions during Boc removal to prevent side reactions.

Q. How does this compound integrate into solid-phase peptide synthesis (SPPS)?

- Coupling Mechanism : The OPfp ester reacts efficiently with amine groups on resin-bound peptides under mild conditions (e.g., DMF or DCM, room temperature).

- Orthogonality : The Fmoc group is stable under acidic Boc deprotection conditions, enabling sequential assembly of complex peptides .

- Table : Common coupling reagents for OPfp-activated amino acids:

| Reagent | Solvent | Reaction Time | Efficiency |

|---|---|---|---|

| HATU | DMF | 1–2 hours | >90% |

| DIPEA | CH₂Cl₂ | 4–6 hours | 70–85% |

Q. What analytical methods validate the purity and structure of this compound?

- HPLC/MS : Monitors retention times and mass-to-charge ratios to confirm molecular identity .

- NMR Spectroscopy : ¹H/¹³C NMR verifies the integrity of the Fmoc, Boc, and OPfp groups .

- Storage : Store at -20°C in anhydrous DMF or DCM to prevent hydrolysis of the OPfp ester .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound in sterically hindered peptide sequences?

- Strategies :

- Use DMA as a solvent to improve solubility of bulky residues .

- Employ HBTU/DIPEA for enhanced activation in challenging environments .

Q. What side reactions occur during this compound usage, and how are they mitigated?

- Common Issues :

- Ester Hydrolysis : OPfp esters degrade in aqueous conditions; use anhydrous solvents and low-temperature storage .

- Incomplete Deprotection : Extend TFA treatment time (2–4 hours) for Boc removal in dense peptide sequences .

Q. How is this compound applied in synthesizing non-natural amino acid derivatives for drug discovery?

- Example : Alkylation of the ornithine side chain with formaldehyde or acetaldehyde generates tertiary amines for cancer-targeting peptides.

- Procedure : React Fmoc-Orn(Boc)-OH with excess aldehyde/NaCNBH₃ in methanol, followed by Boc re-protection .

- Table : Modified ornithine derivatives and applications:

| Derivative | Application | Yield |

|---|---|---|

| Fmoc-Orn(Et,Boc)-OH | Histone methyltransferase inhibition | 47% |

| Fmoc-Orn(Me₂)-OH | Chemokine receptor antagonism | 31–75% |

Q. What role does this compound play in synthesizing clickable probes for protein labeling?

- Workflow :

- Step 1 : Couple this compound to benzimidazole scaffolds via HBTU-mediated amidation .

- Step 2 : Remove Boc with TFA and install bioorthogonal handles (e.g., chloroacetamidine) for cellular targeting.

Data Contradictions and Resolution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.